tert-Butyl 4-((2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)methyl)piperazine-1-carboxylate
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Overview
Description
tert-butyl 4-{[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl]methyl}piperazine-1-carboxylate: is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a piperazine ring, a piperidinyl group, and an isoindolinone moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-{[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl]methyl}piperazine-1-carboxylate typically involves multiple steps:
Formation of the Isoindolinone Moiety: This step involves the reaction of phthalic anhydride with an amine to form the isoindolinone structure.
Introduction of the Piperidinyl Group: The piperidinyl group is introduced through a nucleophilic substitution reaction, often using a piperidine derivative.
Formation of the Piperazine Ring: The piperazine ring is formed by reacting the intermediate with a suitable piperazine derivative.
tert-Butyl Protection: The final step involves the protection of the carboxylate group with a tert-butyl group to yield the desired compound
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidinyl and isoindolinone moieties.
Reduction: Reduction reactions can target the carbonyl groups within the isoindolinone structure.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring and the piperidinyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and alkoxides are used under basic conditions
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and advanced materials.
Biology: In biological research, the compound can be used to study enzyme interactions and protein-ligand binding due to its complex structure and functional groups.
Industry: In the industrial sector, the compound can be used in the production of polymers, coatings, and other advanced materials .
Mechanism of Action
The mechanism of action of tert-butyl 4-{[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl]methyl}piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets, modulating their activity and leading to the desired biological or chemical effects .
Comparison with Similar Compounds
- tert-butyl 4-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamido)butanoate
- tert-butyl (6-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)hexyl)carbamate
- tert-butyl 2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetate
Uniqueness: The uniqueness of tert-butyl 4-{[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl]methyl}piperazine-1-carboxylate lies in its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity compared to similar compounds .
Properties
Molecular Formula |
C23H30N4O5 |
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Molecular Weight |
442.5 g/mol |
IUPAC Name |
tert-butyl 4-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]methyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C23H30N4O5/c1-23(2,3)32-22(31)26-11-9-25(10-12-26)13-15-5-4-6-16-17(15)14-27(21(16)30)18-7-8-19(28)24-20(18)29/h4-6,18H,7-14H2,1-3H3,(H,24,28,29) |
InChI Key |
YJYMUFMYKUAVGE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC2=C3CN(C(=O)C3=CC=C2)C4CCC(=O)NC4=O |
Origin of Product |
United States |
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